molecular formula C23H25ClN4O2S2 B2787254 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1329908-66-8

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2787254
CAS No.: 1329908-66-8
M. Wt: 489.05
InChI Key: HAMXBTJCKGYHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a recognized and potent ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). The primary research value of this compound lies in its utility as a chemical probe to elucidate the complex physiological and pathological roles of DYRK1A. This kinase is implicated in multiple critical cellular processes, including cell cycle control, neuronal differentiation, and synaptic function. Consequently, inhibition of DYRK1A is a major focus in several research domains. In neuroscience, this compound is employed to investigate the molecular mechanisms underlying neurodegenerative diseases, such as Alzheimer's disease, where DYRK1A has been shown to phosphorylate key proteins like tau and amyloid precursor protein (APP), potentially contributing to disease pathology [https://pubmed.ncbi.nlm.nih.gov/27876412/]. Furthermore, due to the role of DYRK1A in regulating transcription factors like NFAT and the proliferation of certain cell types, this inhibitor is a valuable tool in cancer research, particularly for studying diseases like Down syndrome-associated megakaryoblastic leukemia (DS-AMKL) and glioblastoma [https://pubmed.ncbi.nlm.nih.gov/33984036/]. Its application extends to the field of regenerative medicine, where modulating DYRK1A activity can influence the differentiation fate of stem cells. By providing a means to selectively inhibit DYRK1A, this compound enables researchers to dissect signaling pathways and validate DYRK1A as a therapeutic target across a spectrum of human diseases.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S2.ClH/c1-15-13-18-20(14-16(15)2)31-23(25-18)27(8-7-26-9-11-29-12-10-26)22(28)21-24-17-5-3-4-6-19(17)30-21;/h3-6,13-14H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMXBTJCKGYHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationships, and various biological evaluations.

  • Molecular Formula : C23H25ClN4O2S2
  • Molecular Weight : 489.05 g/mol
  • CAS Number : 1329908-66-8

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzothiazole core and subsequent modifications to introduce the morpholinoethyl group. The general synthetic route includes:

  • Formation of Benzothiazole : Reaction of 5,6-dimethylbenzothiazole derivatives with appropriate acylating agents.
  • Introduction of Morpholinoethyl Group : Alkylation with morpholinoethyl halides.
  • Hydrochloride Salt Formation : Conversion to hydrochloride for improved solubility and stability.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown:

  • Inhibition of Tumor Growth : In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines.
  • Mechanism of Action : The anticancer effects may be attributed to the induction of apoptosis and cell cycle arrest.

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant properties of related benzothiazole derivatives using models such as the maximal electroshock (MES) test:

  • Efficacy : Compounds demonstrated significant anticonvulsant activity at doses ranging from 100 mg/kg to 300 mg/kg.
  • Neurotoxicity Assessment : These compounds exhibited lower neurotoxicity compared to standard anticonvulsants like sodium valproate, suggesting a favorable safety profile.

Antimicrobial Activity

Benzothiazole derivatives have also been assessed for their antimicrobial properties:

  • Broad-Spectrum Activity : Compounds have shown efficacy against both gram-positive and gram-negative bacteria.
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of enzymatic pathways.

Case Studies

  • Anticancer Study : A study involving a derivative similar to the target compound reported a significant reduction in tumor size in xenograft models, demonstrating its potential as an anticancer agent.
  • Anticonvulsant Evaluation : In a controlled study, a related compound exhibited an ED50 value of 160.4 mg/kg in MES tests, indicating strong anticonvulsant properties with a protective index (PI) higher than standard treatments.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Dimethyl Substitution : The presence of dimethyl groups on the benzothiazole ring enhances lipophilicity and biological activity.
  • Morpholino Group : The morpholinoethyl moiety contributes to increased binding affinity for biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s closest structural analogs are derivatives of the N-(5,6-methylenedioxybenzothiazole-2-yl) scaffold, synthesized and characterized in and . Below is a detailed comparison:

Structural Modifications
Feature Target Compound Analogs (e.g., 3a–3k)
Core Structure Bis-benzothiazole with 5,6-dimethyl substitution Single benzothiazole with 5,6-methylenedioxy substitution
Side Chain Morpholinoethyl group Varied substituents: thio-, piperazine-, or acetamide/propanamide-linked groups (e.g., 3d–3f)
Functional Groups Carboxamide bridge between benzothiazoles Chloroacetamide/propanamide intermediates (e.g., 3a–3c) or arylpiperazine derivatives (3d–3f)
Salt Form Hydrochloride Free base (no salt form reported)
Physicochemical Properties

Data from analogs highlight trends in yields and melting points based on substituents:

Compound (Example) Substituent Yield (%) Melting Point (°C) Notable Spectral Data (APCI-MS)
3b (4-Methyl-4H-1,2,4-triazol-3-yl)thio 68 257 [M+H]⁺: 402.1; Fragments: 285.0, 167.0
3c (1-Methyl-1H-tetrazol-5-yl)thio 73 265 [M+H]⁺: 403.1; Fragments: 286.0, 168.0
3d 4-Phenylpiperazin-1-yl 78 238 [M+H]⁺: 464.2; Fragments: 347.1, 229.0
3e 4-(p-Tolyl)piperazin-1-yl 82 251 [M+H]⁺: 478.2; Fragments: 361.1, 243.0
Target Compound Morpholinoethyl + dual benzothiazole N/A N/A Likely higher molecular weight (~550–600 g/mol inferred)

Key Observations :

  • Yields : analogs with piperazine-based substituents (e.g., 3d–3f) show higher yields (78–82%) compared to thio-linked derivatives (68–75%), suggesting piperazine reactions are more efficient .
  • Melting Points : Thio-substituted analogs (3b, 3c) exhibit higher melting points (257–265°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding from thio groups). The target compound’s hydrochloride salt may lower its melting point relative to free-base analogs.
  • Solubility : The hydrochloride salt in the target compound likely enhances aqueous solubility compared to the neutral, lipophilic methylenedioxybenzothiazole analogs in .

Implications of Structural Differences

  • Dual Benzothiazole Core : The target compound’s bis-heterocyclic structure may enhance binding affinity to targets requiring bidentate interactions (e.g., kinase ATP pockets) compared to single-ring analogs.
  • Morpholinoethyl vs. Piperazine: The morpholinoethyl group’s oxygen-rich structure may improve metabolic stability over piperazine-based side chains, which are prone to oxidative degradation.
  • Dimethyl vs. Methylenedioxy Substitution : The 5,6-dimethyl groups in the target compound could increase lipophilicity and membrane permeability relative to the polar methylenedioxy group in analogs.

Q & A

Q. What are the key steps and reaction conditions for synthesizing N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Preparation of the benzo[d]thiazole backbone via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with carboxylic acids.
  • Step 2 : Introduction of the morpholinoethyl group through nucleophilic substitution or amide coupling under basic conditions (e.g., using triethylamine in acetonitrile).
  • Step 3 : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol). Critical parameters include temperature (60–100°C), solvent choice (dichloromethane or acetonitrile), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm functional groups and connectivity (e.g., morpholinoethyl protons at δ 2.5–3.5 ppm, benzo[d]thiazole aromatic signals).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for pharmacological studies).
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • Infrared Spectroscopy (IR) : Validates amide C=O stretches (~1650 cm⁻¹) and N-H bends .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yield and scalability?

  • Factor Screening : Identify critical variables (temperature, solvent ratio, catalyst concentration) using fractional factorial designs.
  • Response Surface Methodology (RSM) : Model interactions between factors (e.g., solvent polarity vs. reaction rate) to predict optimal conditions.
  • Example: A Central Composite Design (CCD) reduced side-product formation in amide coupling by 30% through solvent polarity adjustments .

Q. What methodologies address contradictions in reported biological activity data for benzo[d]thiazole derivatives?

  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in cytotoxicity assays) to identify outliers or assay-specific variability.
  • Mechanistic Profiling : Use kinase inhibition assays or molecular docking to clarify target specificity. For example, conflicting antiproliferative activity may arise from off-target effects on kinases like EGFR or VEGFR .
  • Batch Consistency Checks : Ensure compound purity (>98%) and stability (e.g., via TGA/DSC) to rule out degradation artifacts .

Q. How can computational modeling guide structural modifications to enhance pharmacological properties?

  • Quantum Chemical Calculations : Predict solubility and logP values using software like Gaussian or ORCA to balance lipophilicity (e.g., morpholinoethyl group enhances aqueous solubility).
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., binding affinity to DNA topoisomerase II).
  • ICReDD Approach : Integrate reaction path searches with experimental feedback to prioritize derivatives with improved ADMET profiles .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

  • Functional Group Replacement : Substitute the morpholinoethyl group with piperazine or pyrrolidine to assess impact on cytotoxicity.
  • Bioisosteric Modifications : Replace benzo[d]thiazole with benzimidazole to evaluate metabolic stability.
  • Pharmacophore Mapping : Identify critical moieties (e.g., dimethyl groups at positions 5,6) via 3D-QSAR models. Example: Analogues with electron-withdrawing substituents showed 50% higher inhibition of cancer cell lines in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.